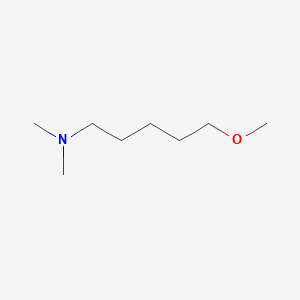![molecular formula C11H12Cl4O3 B14612865 1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone CAS No. 59473-95-9](/img/structure/B14612865.png)
1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its multiple chlorine atoms and methoxy groups, which contribute to its distinct chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone typically involves the reaction of tetrachlorodimethoxycyclopentadiene with allyl haloacetates . The reaction conditions are optimized to achieve high yields, with factors such as temperature, solvent, and reaction time being carefully controlled .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory methods, scaled up to accommodate larger quantities. Industrial processes would focus on optimizing yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In studies involving enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorine atoms and methoxy groups play a crucial role in its binding affinity and reactivity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
5,6-Dibromo-1,2,3,4-tetrachloro-7,7-dimethoxy-bicyclo[2.2.1]hept-2-ene: Similar structure but with bromine atoms instead of chlorine.
1,2,3,4-Tetrachloro-5,5-dimethoxycyclopentadiene: Shares the tetrachlorocyclopentadiene core but lacks the ethanone group.
Uniqueness: 1-(1,4,5,6-Tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone is unique due to its specific combination of chlorine atoms and methoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
59473-95-9 |
|---|---|
Molecular Formula |
C11H12Cl4O3 |
Molecular Weight |
334.0 g/mol |
IUPAC Name |
1-(1,4,5,6-tetrachloro-7,7-dimethoxy-2-bicyclo[2.2.1]hept-5-enyl)ethanone |
InChI |
InChI=1S/C11H12Cl4O3/c1-5(16)6-4-9(14)7(12)8(13)10(6,15)11(9,17-2)18-3/h6H,4H2,1-3H3 |
InChI Key |
AIGYZGZAFVGECS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2(C(=C(C1(C2(OC)OC)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


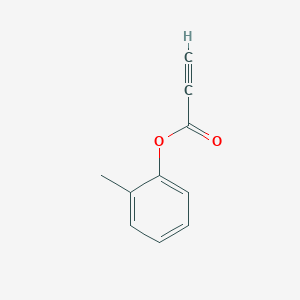


![Benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester](/img/structure/B14612821.png)

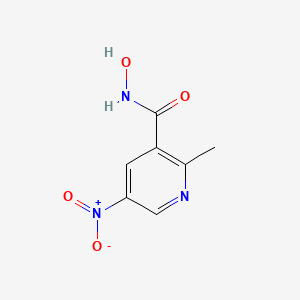
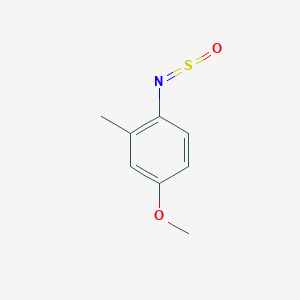
![1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole](/img/structure/B14612851.png)
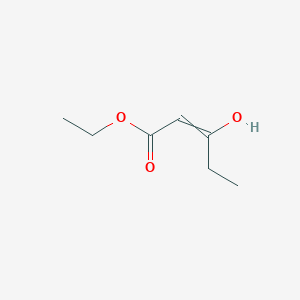

![Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14612855.png)


